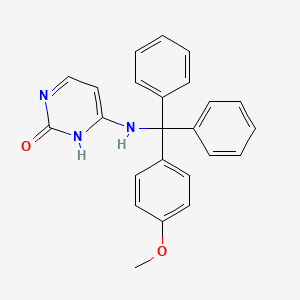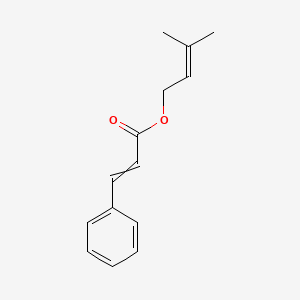
N-(4-Methoxytrityl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxytrityl)cytosine is a derivative of cytosine, a nucleobase found in DNA and RNA. This compound is often used in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis. The 4-methoxytrityl group serves as a protecting group that can be selectively removed under mild acidic conditions, making it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxytrityl)cytosine typically involves the reaction of cytosine with 4-methoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or large-scale chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxytrityl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The 4-methoxytrityl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the 4-methoxytrityl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, although specific conditions depend on the desired outcome.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed under controlled conditions.
Major Products Formed: The primary product of the deprotection reaction is cytosine, with the 4-methoxytrityl group being removed as a byproduct .
Scientific Research Applications
N-(4-Methoxytrityl)cytosine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and oligonucleotide synthesis.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the large-scale synthesis of peptides and other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(4-Methoxytrityl)cytosine primarily involves its role as a protecting group. The 4-methoxytrityl group protects the amino group of cytosine during synthetic reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the protecting group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)cytosine: Another protecting group used in peptide synthesis.
N-(4-Methoxyphenyl)cytosine: Similar in structure but with different protecting properties.
Uniqueness: N-(4-Methoxytrityl)cytosine is unique due to its selective deprotection under mild acidic conditions, making it highly valuable in complex synthetic processes. Its stability and ease of removal set it apart from other protecting groups .
Properties
CAS No. |
172405-52-6 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H21N3O2/c1-29-21-14-12-20(13-15-21)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22-16-17-25-23(28)26-22/h2-17H,1H3,(H2,25,26,27,28) |
InChI Key |
PKSGLHBJCMQEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)


![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)


![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)

![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
